molecular formula C13H19N3O2 B2469082 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034455-53-1

2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

Cat. No. B2469082
M. Wt: 249.314
InChI Key: LSVIBTPHRUAQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.314. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diversity-Oriented Synthesis and Biological Screening

Diversity-Oriented Synthesis of Substituted Tetrahydropyrones

A study by Zaware et al. (2011) demonstrates the oxidative carbon-hydrogen bond activation and click chemistry to synthesize a library of substituted tetrahydropyrones. This library aims to access structurally diverse compounds for screening against various biological targets (Zaware et al., 2011).

Microwave-Assisted Synthesis for Antimicrobial Compounds

Katade et al. (2008) utilized microwave energy for the synthesis of biologically active chalcone derivatives, demonstrating an efficient method to prepare pyrazole derivatives with potential antimicrobial activity (Katade et al., 2008).

Pharmacological Activity

σ1 Receptor Antagonist for Pain Management

Díaz et al. (2020) reported the synthesis and pharmacological activity of pyrazoles as σ1 receptor antagonists, highlighting their potential in pain management. The study emphasizes the solubility and metabolic stability of these compounds, making them suitable clinical candidates (Díaz et al., 2020).

Synthetic Methodologies for Heterocyclic Compounds

Regioselective Multicomponent Condensations

Chebanov et al. (2008) described regio- and chemoselective multicomponent protocols for synthesizing various heterocyclic compounds. This study showcases the versatility in synthesizing complex structures starting from simple precursors (Chebanov et al., 2008).

Synthesis of Antimicrobial Derivatives

Asif et al. (2021) explored the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, assessing their antibacterial properties against common pathogens. This work contributes to the ongoing search for new antimicrobial agents (Asif et al., 2021).

properties

IUPAC Name

2-ethoxy-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-9-13(17)15-6-7-16-12(8-15)10-4-3-5-11(10)14-16/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVIBTPHRUAQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN2C(=C3CCCC3=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

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